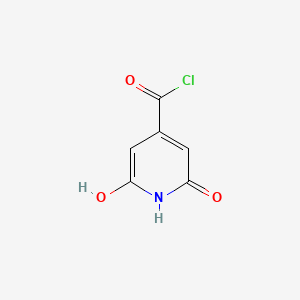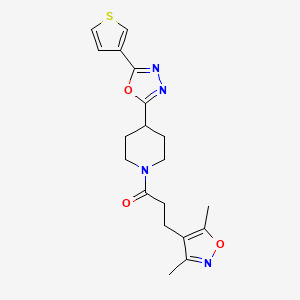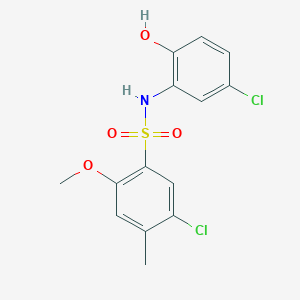![molecular formula C22H26N2O4 B2932417 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethyl](methyl)amino}propanoic acid CAS No. 2172255-09-1](/img/structure/B2932417.png)
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethyl](methyl)amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethylamino}propanoic acid” is an alanine derivative . It is a solid substance with a white to light yellow color . The empirical formula is C21H23NO4 and the molecular weight is 353.41 .
Molecular Structure Analysis
The InChI string of the molecule is1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) . This provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 353.41 . The compound is soluble in DMSO to a concentration of 100 mg/mL .科学的研究の応用
Chemical and Physiological Properties
Research on 9-aminofluorene derivatives, closely related to the queried compound, has explored their chemical reactions and physiological effects. These studies have provided insights into the synthesis of N-carbethoxy derivatives and their potential as local anesthetics, as well as their effects on uterine contractions in animal models (Neish, 2010).
Nanotechnology Applications
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs), demonstrating the potential for creating homogeneous aqueous nanotube dispersions. This application is crucial for the development of nanotechnology and materials science, enabling new methodologies for dispersing CNTs in aqueous environments (Cousins et al., 2009).
Oligomer Synthesis
The compound has been involved in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. This research has contributed to the efficient synthesis of oligomers with potential applications in biochemistry and pharmaceuticals (Gregar & Gervay-Hague, 2004).
Photophysics and Bioimaging
A water-soluble fluorene derivative related to the queried compound has been characterized for its linear photophysical properties and two-photon absorption (2PA) properties. This compound has shown high fluorescence quantum yield and strong aggregation in water, making it a promising candidate for integrin-selective imaging in bioimaging applications (Morales et al., 2010).
Solid Phase Peptide Synthesis
The compound has been applied as a handle reagent for the solid-phase synthesis of peptide amides using the fluorenylmethoxycarbonyl (Fmoc) method. This research highlights its utility in peptide synthesis, offering a versatile approach for creating C-terminal amides (Funakoshi et al., 1988).
作用機序
Target of Action
It is known that the 9h-fluoren-9-ylmethoxy carbonyl (fmoc) group is commonly used in peptide synthesis . Therefore, it is plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or degradation.
Mode of Action
The fmoc group is known to act as a protective group in peptide synthesis . It is typically removed under basic conditions, allowing for the addition of other amino acids to the peptide chain .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in peptide synthesis. The Fmoc group is commonly used in solid-phase peptide synthesis, a process that involves the sequential addition of amino acids to a growing peptide chain . The removal of the Fmoc group is a critical step in this process, allowing for the addition of the next amino acid .
Pharmacokinetics
The presence of the fmoc group may influence its bioavailability, as this group is typically removed during the digestion and absorption of peptides .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential role in peptide synthesis. By acting as a protective group, the Fmoc group can influence the structure and function of peptides, potentially affecting a wide range of biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Fmoc group . Additionally, the presence of other molecules, such as enzymes involved in peptide synthesis, can also influence the compound’s action .
特性
IUPAC Name |
3-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-23(12-11-21(25)26)13-14-24(2)22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPLNPNVTGVIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethyl](methyl)amino}propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)



![N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2932343.png)
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea](/img/structure/B2932344.png)

![Methyl 2'-amino-1-isobutyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2932347.png)


![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride](/img/structure/B2932351.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2932354.png)
![Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate](/img/structure/B2932355.png)
